molecular formula C11H7ClO2 B042813 4-Chloro-1-naphthoic acid CAS No. 1013-04-3

4-Chloro-1-naphthoic acid

Cat. No. B042813
CAS RN: 1013-04-3
M. Wt: 206.62 g/mol
InChI Key: SHCCGXNIGGRSMX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related naphthoic acids involves various chemical reactions, including halogenation, mercuration, and catalytic coupling. One relevant process in the synthesis of chloro-naphthoic acids includes the conversion of naphthalic anhydride to chloromercuri-naphthoic acid followed by treatment with elemental chlorine (Chen, Smith, & Huffman, 2010). Another approach involves Ru-catalyzed C-H activation and double alkyne annulation under air, providing a pathway to multisubstituted 1-naphthoic acids (Honghao Chen et al., 2019).

Molecular Structure Analysis

The molecular structure of 4-chloro-1-naphthoic acid and related compounds has been explored through various spectroscopic and crystallographic techniques. Spectroscopic studies, including Raman and Fourier-transform infrared spectroscopy (FTIR), along with X-ray crystallography, provide insights into the vibrational modes and structural confirmation of naphthoquinone derivatives, a related class of compounds (Dias et al., 2023).

Chemical Reactions and Properties

Naphthoic acids undergo several chemical reactions, highlighting their reactivity and versatility in synthetic chemistry. For instance, photochemical 2+2 cycloaddition reactions involving naphthoquinones demonstrate the potential for creating complex naphthalene derivatives (Naito, Makita, & Kaneko, 1984). Palladium-catalyzed cross-coupling reactions offer another method for synthesizing substituted naphthoquinones, showcasing the chemical flexibility of these compounds (Best, Sims, & Winslade, 2001).

Physical Properties Analysis

The physical properties of 4-chloro-1-naphthoic acid and its derivatives can be inferred from studies on naphthoic acids and naphthoquinones. These properties include melting points, solubility, and crystalline structure, essential for understanding the compound's behavior in various environments and applications. Investigations into the structures of naphthoic acids reveal details about bond lengths, angles, and molecular conformations (Fitzgerald & Gerkin, 1993).

Chemical Properties Analysis

The chemical properties of 4-chloro-1-naphthoic acid, such as reactivity with different reagents, potential for substitution reactions, and participation in coupling reactions, illustrate its utility in synthesizing a wide range of chemical entities. Studies on related naphthoquinones and their reactions with various substituents provide insights into the chemical behavior and potential applications of 4-chloro-1-naphthoic acid (Lien et al., 1997).

Scientific Research Applications

  • Fluorimetric Indicator for Complexometric Titration : A derivative, 4-[Bis(carboxymethyl)aminomethyl]-3-hydroxy-2-naphthoic acid, is effective as a fluorimetric indicator in the complexometric titration of calcium and magnesium, particularly for determining magnesium in silicate rocks (Clements, Read, & Sergeant, 1971).

  • Myeloperoxidase Staining in Medicine : 4-chloro-1-naphthol serves as a substitute for benzidine-containing compounds in myeloperoxidase staining, enabling rapid and sensitive differentiation of granulocytes from lymphoid blood elements (Elias, 1980).

  • Electrochemical and Photoelectrochemical Applications : Surface-bound naphthoquinone reagents, including derivatives of 4-Chloro-1-naphthoic acid, can be used for efficient reduction of oxygen to hydrogen peroxide. This has potential applications in fuel cells and photovoltaic systems (Calabrese, Buchanan, & Wrighton, 1983).

  • Asymmetric ECCD Chromophore : 1-Naphthoic acid, a relative of 4-Chloro-1-naphthoic acid, is used as an asymmetric ECCD chromophore, helpful for inducing chirality in various organic compounds (Schreder et al., 1996).

  • Mass Spectrometric Fragmentation : The fragmentation of 4-substituted 1-hydroxy-2-naphthoic-acid derivatives in mass spectrometry reveals their structure, purity, and stability, crucial for determining the structure and quality of color couplers (Mann et al., 1979).

  • Plant Growth Activity : The spatial configuration of 1, 2, 3, 4-tetrahydro-naphthoic acid-1, which may shift between two inverted isomers, contributes to its activity in plant growth (Fujita & Mitsui, 1954).

  • Aryl Hydrocarbon Receptor Agonists/Antagonists : Microbial-derived 1,4-Dihydroxy-2-naphthoic Acid and related compounds show potential as aryl hydrocarbon receptor agonists and antagonists, offering anti-inflammatory benefits in the gut (Cheng et al., 2017).

  • Azoic Coupling Components Analysis : The reaction of o-hydroxyarylamides with 2,4-dinitrochlorobenzene to produce N-2,4-dinitrophenyl derivatives helps determine the composition of Naphtol AS-type azoic coupling components (Nair, Srinivasan, & Venkataraman, 1960).

  • Synthesis of Organic Azo Pigments, Medicines, and Pesticides : Phosphorus trichloride catalyzes the synthesis of 3-hydroxy-2-naphthoic acid anilide in ortho-xylene, yielding organic azo pigments, medicines, and pesticides (Shteinberg, 2022).

  • Antifungal and Antibacterial Agents : Novel nitrogen- and sulfur-containing hetero-1,4-naphthoquinones derived from 4-Chloro-1-naphthoic acid show potential as potent antifungal and antibacterial agents (Ibiş et al., 2011).

Safety And Hazards

The compound is classified under the GHS07 hazard class . It has the signal word “Warning” and the hazard statements H302, H315, H319, and H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

4-chloronaphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClO2/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHCCGXNIGGRSMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60508835
Record name 4-Chloronaphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60508835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-1-naphthoic acid

CAS RN

1013-04-3
Record name 4-Chloronaphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60508835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A process for the preparation of 4-bromo-naphthalic acid anhydride by bromination of an alkali metal salt of naphthalic acid in an aqueous medium at a pH of 6.8 to 9 by dropwise adding 0.55 to 0.65 mol of bromine per mol of naphthalic acid and oxidizing the bromine at the same pH-value with chlorine. By this process 4-bromo-naphthalic acid anhydride can be obtained in a quantitative yield whereby the formation of 4-chloro-naphthalic acid is avoided.
Name
4-bromo-naphthalic acid anhydride
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alkali metal salt
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0.6 (± 0.05) mol
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Synthesis routes and methods II

Procedure details

The compound (8.33 g) obtained in (1) above and a 5% sodium hypochlorite solution (380 ml) were stirred with refluxing for 44 hours. The reaction mixture was cooled to room temperature and concentrated hydrochloric acid (10 ml) was dropwise added. The resulting solid was collected by filtration. The obtained solid was subjected to silica gel column chromatography (hexane-ethyl acetate) to give 1.96 g of a red-brown solid (yield 23%).
[Compound]
Name
compound
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8.33 g
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380 mL
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10 mL
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Yield
23%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
P Pařík, M Ludwig - Collection of Czechoslovak chemical …, 1997 - cccc.uochb.cas.cz
… The precipitate was filtered off, washed with water, and recrystallized from an ethanol–water mixture (2 : 1) with charcoal to give 1.4 g of 4-chloro-1-naphthoic acid, mp 222–225 C (ref.…
Number of citations: 7 cccc.uochb.cas.cz
ZY Wang, PW Broughton - Canadian journal of chemistry, 1997 - cdnsciencepub.com
… 4-Chloro-1-naphthoic acid was obtained by hypochlorite oxidation of 4-chloro-l-… The transformation of 4-chloro-1-naphthoic acid to the acid chloride was done using an excess of thionyl …
Number of citations: 2 cdnsciencepub.com
JL Wiley, VJ Smith, J Chen, BR Martin… - Bioorganic & medicinal …, 2012 - Elsevier
… After cooling the solution was acidified with 10% HCl, the crude 4-chloro-1-naphthoic acid … in vacuo to give 0.27 g (88%) of 4-chloro-1-naphthoic acid as an off-white solid: mp 223–224 …
Number of citations: 26 www.sciencedirect.com
PW Broughton - 1995 - repository.library.carleton.ca
… 1.3 Synthesis of 4-chloro-1-naphthoic acid 4-chloro-1-naphthoic acid was obtained by hypochlorite oxidation of 4-… The 'H NMR spectrum (Figure II.5) of 4-chloro-1-naphthoic acid shows …
Number of citations: 4 repository.library.carleton.ca
J Trögl, G Kuncova, L Kubicova, P Pařík, J Halova… - Folia microbiologica, 2007 - Springer
Pseudomonas fluorescens HK44 is alux-based bioluminescent bioreporter capable of selective luminescence in the presence of naphthalene and/or salicylic acid intermediate of its …
Number of citations: 34 link.springer.com
VJ Smith - 2008 - search.proquest.com
… These efforts proved futile in initial trials using both 4-bromo-1-naphthoic acid (30) and 4-chloro-1-naphthoic acid (31). Again, an alternative route was explored for successful coupling …
Number of citations: 5 search.proquest.com
AP Karishin - Journal of General Chemistry of the USSR in …, 1963 - Consultants Bureau
Number of citations: 0

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